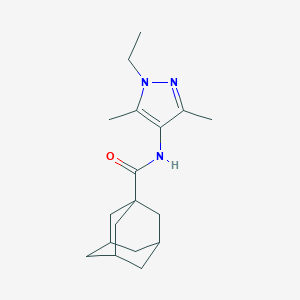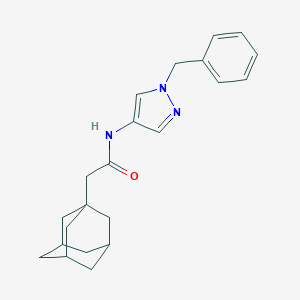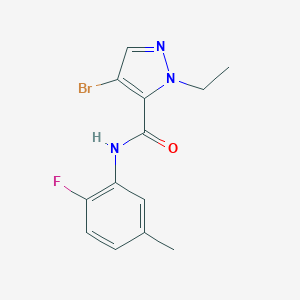
methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. It also exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate. One potential direction is to further investigate its potential applications in the treatment of inflammatory diseases. Another direction is to explore its potential use in materials science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate involves the reaction of 2-methyl-4H-pyran-3,6-dione with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with methylamine and sodium cyanide to produce the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate has shown promising results in scientific research for its potential applications in various fields. In the pharmaceutical industry, this compound has shown significant anticancer activity against various cancer cell lines. It has also demonstrated potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C20H20N4O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 6-amino-5-cyano-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H20N4O3/c1-11-16(12(2)24(23-11)14-8-6-5-7-9-14)18-15(10-21)19(22)27-13(3)17(18)20(25)26-4/h5-9,18H,22H2,1-4H3 |
InChI-Schlüssel |
UBLGKJQLYZSSPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=C(OC(=C3C(=O)OC)C)N)C#N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=C(OC(=C3C(=O)OC)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
